molecular formula C13H20N4O B6793648 N-cyclopentyl-2-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)acetamide

N-cyclopentyl-2-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)acetamide

Cat. No.: B6793648
M. Wt: 248.32 g/mol
InChI Key: IJIWSBKYNUQEPR-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrazolopyridine core, which is a common scaffold in drug discovery, known for its versatility and ability to interact with various biological targets.

Properties

IUPAC Name

N-cyclopentyl-2-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c18-13(15-10-4-1-2-5-10)9-17-7-3-6-11-12(17)8-14-16-11/h8,10H,1-7,9H2,(H,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIWSBKYNUQEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCCC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)acetamide typically involves multi-step organic synthesisThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to produce large quantities of the compound for further research and development .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

N-cyclopentyl-2-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For example, the compound might inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-cyclopentyl-2-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)acetamide include:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the cyclopentyl group, which can influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and potential therapeutic development .

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